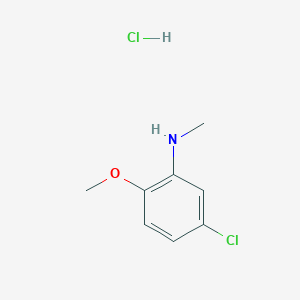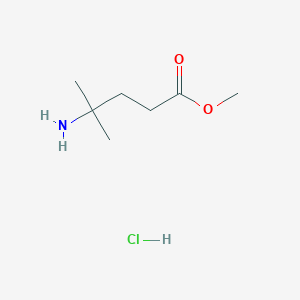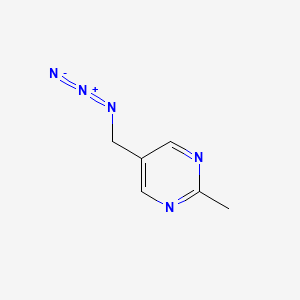![molecular formula C14H15N3O2 B1465311 6-[4-(2-Amino-ethyl)-phenoxy]-nicotinamide CAS No. 676492-10-7](/img/structure/B1465311.png)
6-[4-(2-Amino-ethyl)-phenoxy]-nicotinamide
Vue d'ensemble
Description
6-[4-(2-Amino-ethyl)-phenoxy]-nicotinamide is an organic compound that features a nicotinamide moiety linked to a phenoxy group, which is further substituted with an aminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2-Amino-ethyl)-phenoxy]-nicotinamide typically involves the reaction of 6-chloronicotinamide with 4-(2-aminoethyl)phenol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base used can be potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-[4-(2-Amino-ethyl)-phenoxy]-nicotinamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of halogens or nitro groups onto the aromatic ring.
Applications De Recherche Scientifique
6-[4-(2-Amino-ethyl)-phenoxy]-nicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-[4-(2-Amino-ethyl)-phenoxy]-nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with the active site of the target, leading to modulation of its activity. The phenoxy and nicotinamide moieties contribute to the overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Aminoethyl)phenol: Shares the aminoethylphenol moiety but lacks the nicotinamide group.
6-Chloronicotinamide: Contains the nicotinamide moiety but lacks the phenoxy group.
Nicotinamide: A simpler compound with only the nicotinamide moiety.
Uniqueness
6-[4-(2-Amino-ethyl)-phenoxy]-nicotinamide is unique due to the combination of the nicotinamide and phenoxy groups, which provides distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components alone.
Propriétés
IUPAC Name |
6-[4-(2-aminoethyl)phenoxy]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c15-8-7-10-1-4-12(5-2-10)19-13-6-3-11(9-17-13)14(16)18/h1-6,9H,7-8,15H2,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUZWEHQCOOKLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)OC2=NC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1465234.png)

![Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B1465238.png)
![[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1465239.png)
amine](/img/structure/B1465241.png)



![Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate](/img/structure/B1465248.png)

